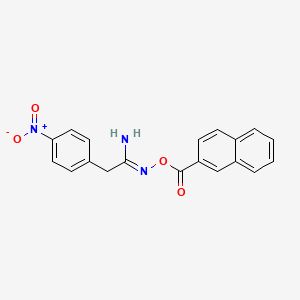![molecular formula C16H12N4 B3905820 1-methyl-4-phenyl[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 19848-88-5](/img/structure/B3905820.png)
1-methyl-4-phenyl[1,2,4]triazolo[4,3-a]quinoxaline
Vue d'ensemble
Description
Synthesis Analysis
MTQ can be synthesized through aromatic nucleophilic substitution reactions. For instance, the reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines or triazole-2-thiol leads to the formation of novel MTQ derivatives . The synthetic route involves the introduction of substituents at specific positions to modulate its properties.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 1-Methyl-4-phenyl[1,2,4]triazolo[4,3-a]quinoxaline and its derivatives have been explored in various synthetic pathways. For instance, Fathalla (2015) described the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates, highlighting the diverse chemical reactivity and potential for further functionalization of this compound (Fathalla, 2015).
Pharmacological Potential
- The pharmacological potential of 1-methyl-4-phenyl[1,2,4]triazolo[4,3-a]quinoxaline derivatives has been a subject of interest. Sarges et al. (1990) discussed the potential of these compounds as antidepressant agents and their affinity to adenosine receptors, suggesting a broad spectrum of biological activity (Sarges et al., 1990).
Antimicrobial and Antifungal Applications
- The antimicrobial and antifungal properties of triazoloquinoxaline derivatives have been studied. Badran et al. (2003) synthesized various derivatives and evaluated their antimicrobial efficacy, indicating the potential for these compounds in therapeutic applications (Badran et al., 2003).
Antitubercular Agents
- The use of triazoloquinoxaline derivatives as antitubercular agents has been investigated. Sekhar et al. (2011) synthesized a series of such compounds and evaluated their efficacy against tuberculosis, demonstrating the versatility of 1-methyl-4-phenyl[1,2,4]triazolo[4,3-a]quinoxaline in addressing various bacterial infections (Sekhar et al., 2011).
Anticonvulsant Activity
- The anticonvulsant properties of 1-methyl-4-phenyl[1,2,4]triazolo[4,3-a]quinoxaline derivatives have been explored. Wagle et al. (2009) reported the synthesis of 4-styryltetrazolo[1,5-a]quinoxalines and [1,2,4]triazolo[4,3-a]quinoxalines, which showed promising anticonvulsant activity in vivo, highlighting the potential medical applications of these compounds in treating neurological disorders (Wagle et al., 2009).
Propriétés
IUPAC Name |
1-methyl-4-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4/c1-11-18-19-16-15(12-7-3-2-4-8-12)17-13-9-5-6-10-14(13)20(11)16/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSYKMZNAIPFGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327989 | |
| Record name | 1-Methyl-4-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19848-88-5 | |
| Record name | 1-Methyl-4-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3905739.png)
![ethyl 4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B3905746.png)
![N-{3-[(2-methylphenyl)amino]-3-oxopropyl}-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B3905754.png)
![6-bromo-4-(2-chlorophenyl)-3-[3-(2-methoxyphenyl)acryloyl]-2(1H)-quinolinone](/img/structure/B3905770.png)
![2-(5-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}-2-furyl)benzoic acid](/img/structure/B3905775.png)
![methyl 4-[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]benzoate](/img/structure/B3905792.png)

![4-methyl-N'-[(4-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3905807.png)


![1,2-dihydro-5-acenaphthylenyl(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methanone](/img/structure/B3905835.png)

![2-({4-[(5-nitro-2-pyridinyl)oxy]benzylidene}amino)-1H-isoindole-1,3(2H)-dione](/img/structure/B3905844.png)
![N'-{[2-(4-bromo-2-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B3905851.png)